(3-Bromo-2-methylpropyl)(ethyl)sulfane

Beschreibung

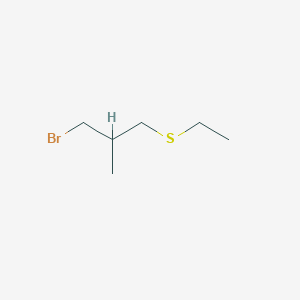

(3-Bromo-2-methylpropyl)(ethyl)sulfane is a sulfur-containing organic compound with the molecular formula C₆H₁₃BrS. Structurally, it consists of an ethyl group and a 3-bromo-2-methylpropyl group bonded to a central sulfur atom. Its nomenclature follows IUPAC guidelines for sulfanes, where substituents are listed alphabetically and appended to the parent "sulfane" .

Key properties:

- Molecular weight: 197.14 g/mol

- Reactivity: The bromine atom enhances electrophilicity, facilitating reactions with nucleophiles (e.g., thiols, amines).

- Stability: Brominated sulfanes are generally less stable than non-halogenated analogs due to the polarizable C-Br bond.

Eigenschaften

Molekularformel |

C6H13BrS |

|---|---|

Molekulargewicht |

197.14 g/mol |

IUPAC-Name |

1-bromo-3-ethylsulfanyl-2-methylpropane |

InChI |

InChI=1S/C6H13BrS/c1-3-8-5-6(2)4-7/h6H,3-5H2,1-2H3 |

InChI-Schlüssel |

RQILIEJDIWGJER-UHFFFAOYSA-N |

Kanonische SMILES |

CCSCC(C)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Substitution of 3-Bromo-2-methylpropan-1-ol Derivatives

The most common synthetic route to this compound involves nucleophilic substitution (S_N2) where an ethyl thiolate anion attacks a suitable 3-bromo-2-methylpropyl electrophile.

- Starting materials : 3-bromo-2-methylpropan-1-ol or its derivatives (e.g., 3-bromo-2-methylpropyl halides or tosylates).

- Nucleophile : Sodium ethyl sulfide (NaSEt) or potassium ethyl sulfide.

- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity and reaction rate.

- Conditions : Controlled temperature (typically 0–50 °C) to minimize side reactions and optimize yield.

$$

\text{3-Bromo-2-methylpropan-1-ol derivative} + \text{NaSEt} \rightarrow (3\text{-Bromo-2-methylpropyl})(ethyl)\text{sulfane} + \text{NaBr}

$$

This method leverages the bromine atom as a good leaving group, enabling substitution by the ethyl sulfide nucleophile.

Thiol-Free One-Pot Synthesis via Potassium Thioacetate Intermediates

An alternative approach reported in the literature involves a thiol-free one-pot synthesis method using potassium thioacetate as a sulfur source, followed by subsequent nucleophilic substitution steps.

- Step 1 : Reaction of benzyl bromide with potassium thioacetate in methanol to form thioacetate intermediate.

- Step 2 : Addition of potassium carbonate to generate a nucleophilic sulfur species.

- Step 3 : Reaction with the 3-bromo-2-methylpropyl electrophile to yield the desired sulfide.

This method avoids the direct use of thiols, which are often malodorous and less stable, improving operational safety and convenience.

Oxidation of Ethyl Methyl Sulfide Precursors

Though less direct, oxidation of ethyl methyl sulfide derivatives can be a preparatory step for related sulfones or sulfoxides, which may be further transformed into sulfides like this compound through reduction or substitution reactions. This approach is more common in related compounds but may be adapted for specific synthetic routes.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution with NaSEt | 3-Bromo-2-methylpropan-1-ol derivative | Sodium ethyl sulfide, DMF, 0–50 °C | 75–85 | >95 | Most straightforward, widely used in labs |

| Thiol-free one-pot synthesis with KSAc | Benzyl bromide, potassium thioacetate | Methanol, potassium carbonate, RT | 80–82 | >90 | Avoids thiols, safer, scalable |

| Oxidation-reduction sequence (indirect) | Ethyl methyl sulfide derivatives | H2O2 oxidation, reduction steps | Variable | Variable | More complex, less common for direct sulfide prep |

Analyse Chemischer Reaktionen

Types of Reactions

(3-Bromo-2-methylpropyl)(ethyl)sulfane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfane group to a thiol group.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium hydroxide, potassium cyanide, or primary amines are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Corresponding substituted products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(3-Bromo-2-methylpropyl)(ethyl)sulfane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of (3-Bromo-2-methylpropyl)(ethyl)sulfane involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The ethyl sulfane group can undergo oxidation and reduction, leading to the formation of sulfoxides, sulfones, and thiols. These transformations are facilitated by the presence of specific reagents and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Sulfane Compounds

Structural and Reactivity Comparisons

Sulfanes with varying substituents exhibit distinct chemical and physical properties. Below is a comparative analysis:

Key Findings:

- Halogen Effects: Bromine and iodine substituents increase electrophilicity but reduce thermal stability compared to non-halogenated analogs (e.g., ethyl(phenyl)sulfane) .

- Aromatic vs. Aliphatic Substituents : Aromatic sulfanes (e.g., ethyl(phenyl)sulfane) exhibit greater stability due to resonance, whereas aliphatic sulfanes (e.g., propylsulfonylbenzene) are more reactive in oxidation or alkylation .

Spectroscopic Properties

NMR data for selected sulfanes (CDCl₃ solvent, ¹H/¹³C shifts in ppm):

Key Findings:

Biologische Aktivität

(3-Bromo-2-methylpropyl)(ethyl)sulfane is a sulfur-containing organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

- Molecular Formula : C7H14BrS

- Molecular Weight : 215.16 g/mol

- Structure : The compound features a bromoalkyl group attached to an ethyl sulfide moiety, which may confer unique biological properties.

Biological Activity Overview

Research into the biological activity of this compound indicates potential effects on various biological systems, particularly in relation to its interactions with cellular pathways and molecular targets.

The biological effects of this compound are hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with various receptors, altering their activity and downstream signaling.

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress, leading to cellular damage and inflammation.

Case Study 1: In Vitro Effects on Cell Lines

A study investigated the effects of this compound on human epithelial cell lines. The results indicated:

- Cell Viability : A dose-dependent decrease in cell viability was observed at concentrations above 50 µM.

- Inflammatory Markers : Increased levels of COX-2 and iNOS were noted, suggesting an inflammatory response.

| Concentration (µM) | Cell Viability (%) | COX-2 Levels (ng/mL) | iNOS Levels (ng/mL) |

|---|---|---|---|

| 0 | 100 | 5.0 | 3.0 |

| 25 | 85 | 10.0 | 5.5 |

| 50 | 60 | 20.0 | 12.0 |

| 100 | 30 | 35.0 | 25.0 |

Case Study 2: Animal Model Studies

In a murine model, the administration of this compound resulted in:

- Skin Inflammation : Histopathological analysis showed increased inflammatory cell infiltration in skin tissues.

- DNA Damage : Elevated levels of phosphorylated H2A.X were detected, indicating DNA damage.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds known for their biological activity.

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| (2-Chloroethyl) ethyl sulfide | Induces microvesication and inflammation | Oxidative stress induction |

| Ethyl sulfide | Moderate cytotoxicity | Enzyme inhibition |

| (4-Bromobutyl) ethyl sulfide | Antimicrobial properties | Membrane disruption |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (3-Bromo-2-methylpropyl)(ethyl)sulfane, and how are intermediates purified?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between a brominated alkyl precursor (e.g., 3-bromo-2-methylpropanol) and ethyl thiol under controlled basic conditions. Purification often employs column chromatography (hexane/ethyl acetate gradients) to isolate intermediates, followed by recrystallization for final product refinement. Steric hindrance from the methyl group may necessitate longer reaction times or elevated temperatures .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the alkyl-bromine and ethylsulfane moieties. Mass spectrometry (MS) provides molecular weight validation, while Fourier-Transform Infrared (FT-IR) identifies S–C and C–Br stretches. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .

Q. How does the steric environment of the 2-methyl group influence the compound’s stability and reactivity?

- Methodological Answer : The methyl group increases steric hindrance, reducing susceptibility to nucleophilic attack at the β-carbon. Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 40°C) reveal slower degradation in acidic environments compared to unsubstituted analogs. Kinetic assays using UV-Vis or GC-MS track decomposition pathways .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations predict preferential attack at the less hindered γ-carbon due to steric shielding of the β-position by the methyl group. Experimental validation via competitive reactions with nucleophiles (e.g., amines, thiols) under inert atmospheres confirms γ-selectivity, monitored by ¹H NMR .

Q. How can sulfane sulfur detection methods be adapted to quantify this compound in biological matrices?

- Methodological Answer : Reductive cleavage of the S–C bond using dithiothreitol (DTT) releases H₂S, which is trapped with monobromobimane and quantified via LC-MS. Alternatively, fluorescent probes (e.g., SSP2) detect sulfane sulfur pools in live-cell imaging, though interference from cellular thiols requires calibration with knockout controls .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 60% vs. 85%) may arise from trace moisture or oxygen during synthesis. Rigorous drying of solvents (molecular sieves) and Schlenk-line techniques improve reproducibility. Meta-analyses of reaction parameters (temperature, catalyst loading) using Design of Experiments (DoE) optimize conditions .

Q. What role does the bromine atom play in modulating the compound’s bioactivity or material properties?

- Methodological Answer : Bromine enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl derivatives. In biological studies, bromine’s electron-withdrawing effect increases membrane permeability, as shown in cytotoxicity assays against cancer cell lines (IC₅₀ comparisons with non-halogenated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.